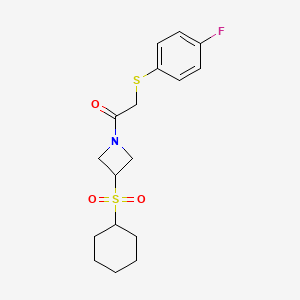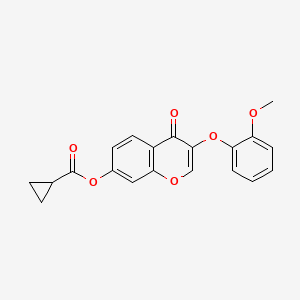
3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methocarbamol is a central nervous system (CNS) depressant with sedative and musculoskeletal relaxant properties . It is a white or slightly gray crystalline substance with a slightly bitter aromatic taste .
Molecular Structure Analysis
The molecular structure of methocarbamol has been analyzed using various spectroscopic techniques, including FT-Raman and FTIR spectroscopy .
Chemical Reactions Analysis
Methocarbamol is metabolized in the liver by demethylation and hydroxylation. Conjugation of methocarbamol also is likely .
Physical And Chemical Properties Analysis
Methocarbamol is a white powder, sparingly soluble in water and in chloroform, soluble in alcohol (only with heating), insoluble in benzene and in n-hexane .
科学的研究の応用
Synthesis and Reactions of Related Compounds
Research on compounds with structural similarities provides insights into the synthetic versatility of chromene derivatives. For instance, the synthesis and reactions of various chromene derivatives have been extensively studied, showcasing their utility in producing a wide range of compounds through reactions like cyclization, cyclopropanation, and condensation. These studies highlight the potential of chromene derivatives in synthesizing biologically active molecules and materials with unique properties (E. V. Pimenova et al., 2003; A. Pelter et al., 1997; Muthusamy Boominathan et al., 2011; G. Han et al., 2014) (Pimenova et al., 2003) (Pelter et al., 1997) (Boominathan et al., 2011) (Han et al., 2014).
Catalytic Applications
Catalysis plays a crucial role in the efficient synthesis of chromene derivatives. Rhodium(III)-catalyzed synthesis of 2H-chromene from N-phenoxyacetamides and cyclopropenes demonstrates the use of cyclopropenes as three-carbon units in C-H activation processes, indicating the potential for constructing complex molecules through catalytic transformations (Hang Zhang et al., 2014) (Zhang et al., 2014).
Antibacterial and Antioxidant Studies
The synthesis and evaluation of new derivatives of chromene compounds for their antibacterial and antioxidant activities illustrate the potential of these molecules in pharmaceutical applications. Compounds with cyclopropane carboxylate structures have shown promising results in in vitro studies, highlighting their potential as candidates for drug development (K. Raghavendra et al., 2016) (Raghavendra et al., 2016).
Material Science Applications
In material science, the study of cyclopropene and chromene derivatives extends to the development of high-temperature cyanate ester resins, which are of interest for their thermal stability and potential use in advanced composite materials. The modifications of these compounds can significantly influence the physical properties and performance characteristics of the resulting polymers (B. Harvey et al., 2015) (Harvey et al., 2015).
作用機序
Safety and Hazards
特性
IUPAC Name |
[3-(2-methoxyphenoxy)-4-oxochromen-7-yl] cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O6/c1-23-15-4-2-3-5-16(15)26-18-11-24-17-10-13(8-9-14(17)19(18)21)25-20(22)12-6-7-12/h2-5,8-12H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFPDCVCSRPGHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

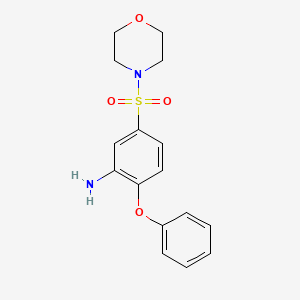
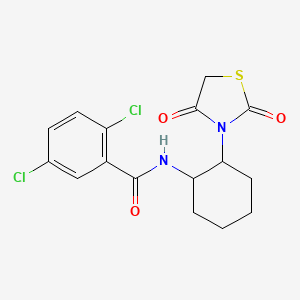
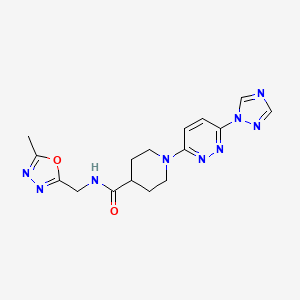

![N-(2-chlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2877670.png)
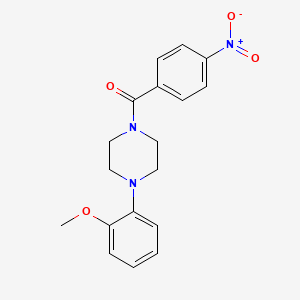
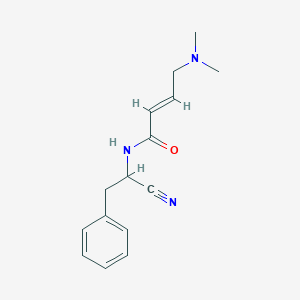

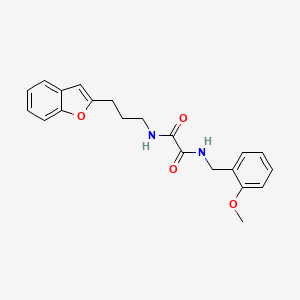

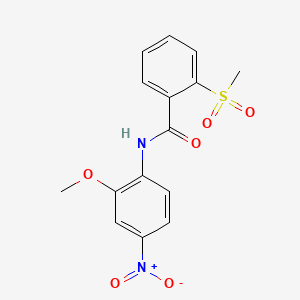
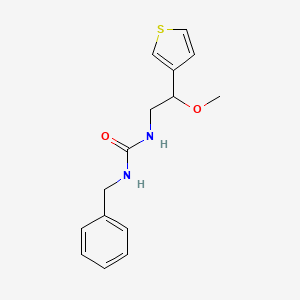
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2877685.png)
